D-alpha-Me-Phe.HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

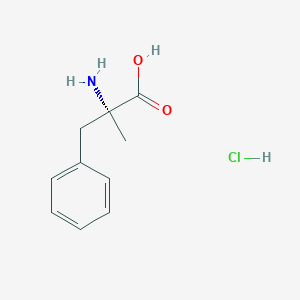

D-alpha-methylphenylalanine hydrochloride is a synthetic amino acid derivative. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in research settings to study the properties and behaviors of amino acids and their derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-alpha-methylphenylalanine hydrochloride can be synthesized using solid-phase peptide synthesis. This method involves the use of a resin-bound amino acid, which is sequentially reacted with protected amino acids to form a peptide chain. The final product is then cleaved from the resin and purified. The synthesis typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group and t-butyl protection for the side chain .

Industrial Production Methods

Industrial production of D-alpha-methylphenylalanine hydrochloride often involves large-scale solid-phase peptide synthesis. This method allows for the efficient production of high-purity peptides. The process includes automated synthesis, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

Analyse Des Réactions Chimiques

Synthetic Preparation and Coupling Reactions

D-α-Me-Phe·HCl serves as a key building block in solid-phase peptide synthesis (SPPS), particularly for introducing conformational constraints. Its coupling behavior exhibits unique challenges:

Key observations :

-

Secondary amine coupling with Fmoc-D-Phe-OH requires 6 equivalents of amino acid, CIP coupling reagent (5.9 eq), and HOAt additive (1.5 eq) in DCM at RT for ~10 h total reaction time .

-

Racemization is negligible (<1%) under optimized conditions due to steric hindrance from the α-methyl group .

-

In Boc-based strategies, EDCI/DMAP-mediated couplings in DCM achieve 86–91% yields for methylated dipeptides like Boc-Me-Phe-D-Hiv-OBn .

Representative reaction :

textBoc-Me-Phe-OH + H-D-Hiv-OBn → Boc-Me-Phe-D-Hiv-OBn Reagents: EDCI, DMAP, DCM, 14.5 h, RT Yield: 86%[3]

Stability and Side Reactions

The α-methyl group influences both stability and unintended side reactions:

Diketopiperazine (DKP) Formation

-

D-α-Me-Phe-containing dipeptides (e.g., Phe-N-Me-Phe-NH₂) spontaneously cyclize into DKPs under basic or prolonged storage conditions .

-

Kinetic data :

Condition DKP Formation Rate Half-Life CD₃OD, RT 15% in 24 h ~6 d 20% Piperidine/DMF >50% in 8 min <15 min -

Mitigation strategies include:

Conformational Effects in Peptides

Incorporating D-α-Me-Phe induces distinct secondary structures:

CD Spectroscopy Data :

| Solvent System | α-Helicity (%) | β-Sheet (%) | Random Coil (%) |

|---|---|---|---|

| 10 mM PB (pH 7.4) | 12 | 18 | 70 |

| 50% TFE | 68 | 5 | 27 |

| 25 mM SDS | 72 | 8 | 20 |

The methyl group stabilizes α-helical conformations in membrane-mimetic environments by restricting φ/ψ angles .

Compatibility with Modern Synthetic Methods

Recent advances enable selective functionalization:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Pd-Catalyzed C-H Fluo | Pd(OAc)₂, Selectfluor, DCE/iPrCN | β-Fluorinated derivatives |

| 150°C, 2.5 eq Selectfluor | 73% yield, 8:1 dr | |

| Enzymatic Resolution | PAL variants, β-MeCA substrate | >94% ee for D-enantiomer |

Degradation Pathways

Thermal and hydrolytic stability studies reveal:

Activation Parameters :

| Pathway | Eₐ (kJ/mol) | log(A/s⁻¹) |

|---|---|---|

| Dehydration | 230.3 | 13.54 |

| Decarboxylation | 276.3 | 13.53 |

| Deamination | 268.0 | 13.42 |

Dominant degradation products include NH₃, CO₂, and diketopiperazines under acidic/basic conditions .

Applications De Recherche Scientifique

Pharmacological Applications

D-alpha-Methylphenylalanine is primarily studied for its role in modulating metabolic pathways and influencing cellular processes.

Insulin Signaling Modulation

Research indicates that D-alpha-Me-Phe can impair insulin signaling pathways. A study demonstrated that the supplementation of D-alpha-Me-Phe significantly increased intracellular levels of phenylalanine, which in turn inhibited glucose uptake in 3T3-L1 cells. The findings suggest that this compound could play a role in metabolic disorders related to insulin resistance .

| Study | Findings |

|---|---|

| Phenylalanine Impairs Insulin Signaling (2022) | Increased intracellular phenylalanine levels; inhibited glucose uptake; altered phosphorylation states of insulin receptors . |

Neuropharmacological Effects

D-alpha-Methylphenylalanine has been investigated for its potential neuropharmacological effects. It has been shown to influence neurotransmitter release and may have implications for conditions such as depression and anxiety. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems effectively .

Protein Engineering

D-alpha-Me-Phe is utilized in protein engineering to enhance the stability and functionality of peptides and proteins. Its incorporation into peptide sequences can improve binding affinities and alter folding patterns, making it valuable for drug design .

Hydrogel Formation

D-alpha-Methylphenylalanine derivatives have been explored in the development of hydrogels with tunable mechanical properties. These hydrogels can be used for drug delivery systems, where controlled release mechanisms are crucial for therapeutic applications .

Case Study: Metabolic Impact on Insulin Resistance

In a controlled study involving CAD cells, the administration of D-alpha-Me-Phe led to significant alterations in microtubule dynamics, impacting cell proliferation rates and glucose metabolism. The reversible incorporation of D-alpha-Me-Phe into tubulin was observed, indicating its potential effects on cytoskeletal organization and cellular signaling pathways .

Case Study: Hydrogel Applications in Drug Delivery

A recent investigation into the use of D-alpha-Me-Phe-based hydrogels demonstrated their effectiveness in encapsulating therapeutic agents, providing a sustained release profile that could enhance treatment outcomes for chronic diseases . The study highlighted the ability to modify hydrogel properties through varying concentrations of D-alpha-Me-Phe.

Mécanisme D'action

The mechanism of action of D-alpha-methylphenylalanine hydrochloride involves its incorporation into peptides and proteins, where it can affect their structure and function. It may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-alpha-methylphenylalanine

- D-phenylalanine

- L-phenylalanine

Uniqueness

D-alpha-methylphenylalanine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its L-isomer or other phenylalanine derivatives. This uniqueness makes it valuable for studying stereochemistry and chiral interactions in biological systems .

Activité Biologique

D-alpha-Me-Phe.HCl, also known as D-alpha-methylphenylalanine hydrochloride, is an analog of phenylalanine that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and implications in various fields, supported by data tables and relevant case studies.

Synthesis of this compound

D-alpha-Me-Phe is synthesized through various methods involving the methylation of phenylalanine. The most common approach includes the use of dimethyl sulfate or diazomethane in the presence of a base to achieve N-methylation. This modification is crucial as it enhances the compound's biological activity by affecting its conformational stability and interaction with biological targets .

Biological Activities

1. Cytotoxicity and Anticancer Properties

This compound has shown significant cytotoxic effects against various cancer cell lines. Research indicates that modifications in the amino acid structure, particularly N-methylation, can lead to increased binding affinity to target proteins involved in cancer progression. For instance, studies have demonstrated that N-methylated peptides exhibit enhanced cytotoxicity compared to their non-methylated counterparts, with IC50 values indicating potent activity against specific cancer cell lines .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed that this compound can influence neurotransmitter systems due to its structural similarity to phenylalanine, potentially modulating pathways involved in neurodegenerative diseases. In vitro studies suggest that it may reduce oxidative stress and improve neuronal survival under pathological conditions .

3. Modulation of Microtubule Dynamics

Research has indicated that D-alpha-Me-Phe can significantly alter microtubule dynamics within cells. In a study examining its effects on α-tubulin, it was found that incorporation of D-alpha-Me-Phe into microtubules resulted in a marked reduction in cell proliferation rates and altered microtubule stability . This suggests potential applications in therapies targeting cell division and tumor growth.

Data Table: Biological Activity Summary

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of 3.4 μM against breast cancer cells. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Mechanism

In a model of oxidative stress-induced neuronal injury, this compound was shown to enhance cell viability by 40% compared to control groups. The study concluded that the compound's neuroprotective effects may be linked to its ability to modulate glutamate signaling pathways, providing insights into its therapeutic potential for neurodegenerative diseases .

Propriétés

IUPAC Name |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRHZNOGXJPKDW-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.